![molecular formula C54H46Cl2P2Ru B12508664 (S)-RuCl[(p-cymene(BINAP)]Cl](/img/structure/B12508664.png)
(S)-RuCl[(p-cymene(BINAP)]Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-RuCl[(p-cymene(BINAP)]Cl is a chiral ruthenium complex that has garnered significant interest in the field of asymmetric catalysis. The compound consists of a ruthenium center coordinated to a p-cymene ligand and a chiral BINAP ligand. This complex is known for its ability to catalyze a variety of asymmetric transformations, making it a valuable tool in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-RuCl[(p-cymene(BINAP)]Cl typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with p-cymene and the chiral BINAP ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium center. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and may require heating to facilitate the formation of the complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-RuCl[(p-cymene(BINAP)]Cl is known to undergo various types of reactions, including:
Asymmetric Hydrogenation: This complex is widely used in the asymmetric hydrogenation of alkenes and ketones, leading to the formation of chiral products with high enantioselectivity.
Oxidation and Reduction: The complex can participate in oxidation and reduction reactions, often in the presence of suitable co-catalysts or reagents.
Substitution Reactions: Ligand substitution reactions can occur, where the p-cymene or BINAP ligand is replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation reactions, oxidizing agents such as oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents .
Major Products
The major products formed from reactions involving this compound are often chiral compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
(S)-RuCl[(p-cymene(BINAP)]Cl has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which (S)-RuCl[(p-cymene(BINAP)]Cl exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the activation of the substrate through interactions with the p-cymene and BINAP ligands. The chiral environment created by the BINAP ligand induces enantioselectivity in the reaction, leading to the formation of chiral products . Molecular targets and pathways involved in its biological activities include interactions with DNA and proteins, which can lead to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
RuCl[(p-cymene)(BINAP)]Cl: A similar complex with a different chirality.
RuCl[(p-cymene)(DIPAMP)]Cl: Another chiral ruthenium complex with a different ligand.
RuCl[(p-cymene)(TADDOL)]Cl: A complex with a different chiral ligand.
Uniqueness
(S)-RuCl[(p-cymene(BINAP)]Cl is unique due to its high enantioselectivity and versatility in catalyzing a wide range of asymmetric reactions. Its ability to produce chiral products with high enantiomeric excess makes it a valuable tool in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C54H46Cl2P2Ru |
|---|---|
Poids moléculaire |
928.9 g/mol |
Nom IUPAC |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);dichloride |
InChI |
InChI=1S/C44H32P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-32H;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
WNHLGYRPKARUHY-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12508599.png)
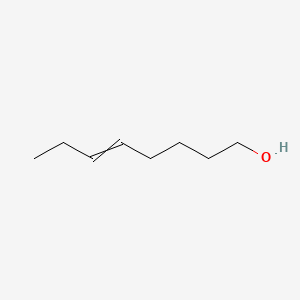
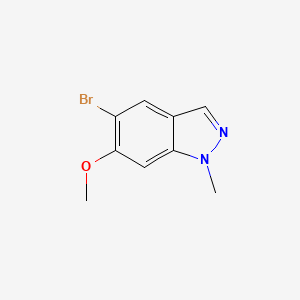
![3-chloro-2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12508616.png)
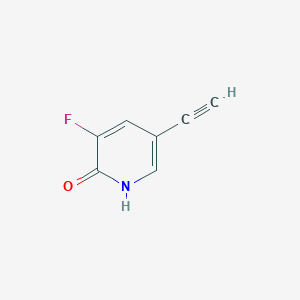
![tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B12508629.png)
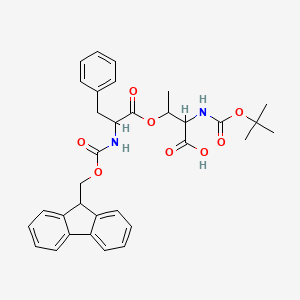
![N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B12508639.png)
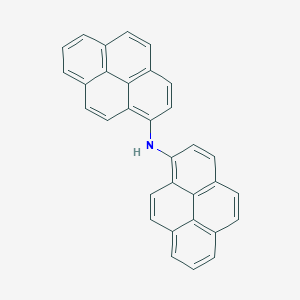
![2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12508655.png)
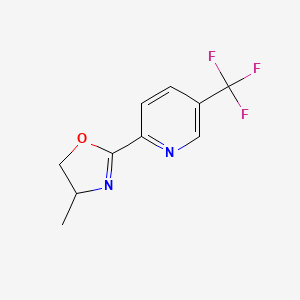

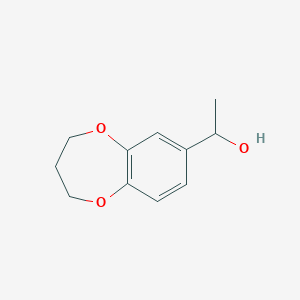
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B12508702.png)
